molecular formula C19H20ClFN2O2 B2658071 N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034247-56-6

N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2658071
CAS RN: 2034247-56-6
M. Wt: 362.83
InChI Key: XUQIIVGIAQUTEK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, commonly known as CFMPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMPB is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic pathway of the brain.

Scientific Research Applications

Met Kinase Inhibition

Benzamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with applications in cancer research. The substitution of certain positions on the benzamide derivatives led to improved enzyme potency and selectivity, demonstrating their potential in targeted cancer therapy (Schroeder et al., 2009).

Neurological Applications

In Alzheimer's disease research, specific benzamide derivatives were used as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brains of patients. This application showcases the role of benzamide derivatives in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Synthesis and Drug Development

The enantioselective synthesis of piperidines from specific benzamide derivatives highlights their importance in the synthesis of biologically active molecules, demonstrating the versatile role of benzamide derivatives in drug development and medicinal chemistry (Calvez et al., 1998).

Antipathogenic Activity

Benzamide derivatives have also been explored for their antipathogenic activity against bacterial cells, indicating their potential use in developing new antimicrobial agents. This research area is crucial for addressing antibiotic resistance and developing novel antibacterial strategies (Limban et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-25-16-8-10-23(11-9-16)15-5-2-13(3-6-15)19(24)22-14-4-7-18(21)17(20)12-14/h2-7,12,16H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIIVGIAQUTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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